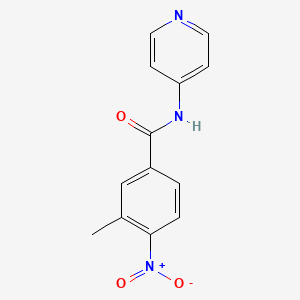
3-methyl-4-nitro-N-4-pyridinylbenzamide
説明
3-methyl-4-nitro-N-4-pyridinylbenzamide, also known as MNPA, is a chemical compound that has been studied extensively in scientific research. MNPA is a member of the benzamide family of compounds and has been shown to have various biochemical and physiological effects. In
作用機序
The mechanism of action of 3-methyl-4-nitro-N-4-pyridinylbenzamide is not fully understood, but it has been shown to modulate various signaling pathways in cells. 3-methyl-4-nitro-N-4-pyridinylbenzamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). 3-methyl-4-nitro-N-4-pyridinylbenzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
3-methyl-4-nitro-N-4-pyridinylbenzamide has been shown to have various biochemical and physiological effects. 3-methyl-4-nitro-N-4-pyridinylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 3-methyl-4-nitro-N-4-pyridinylbenzamide has also been shown to decrease the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 3-methyl-4-nitro-N-4-pyridinylbenzamide has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. 3-methyl-4-nitro-N-4-pyridinylbenzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
3-methyl-4-nitro-N-4-pyridinylbenzamide has several advantages for lab experiments. 3-methyl-4-nitro-N-4-pyridinylbenzamide is a small molecule that can easily penetrate cells and tissues. 3-methyl-4-nitro-N-4-pyridinylbenzamide is also stable and can be stored for long periods of time. However, 3-methyl-4-nitro-N-4-pyridinylbenzamide has some limitations for lab experiments. 3-methyl-4-nitro-N-4-pyridinylbenzamide has low solubility in water, which can limit its use in aqueous solutions. 3-methyl-4-nitro-N-4-pyridinylbenzamide can also be toxic at high concentrations, which can limit its use in cell culture experiments.
将来の方向性
There are several future directions for research on 3-methyl-4-nitro-N-4-pyridinylbenzamide. 3-methyl-4-nitro-N-4-pyridinylbenzamide has been shown to have potential therapeutic applications for various diseases, and further research is needed to explore its full therapeutic potential. Future research could focus on optimizing the synthesis of 3-methyl-4-nitro-N-4-pyridinylbenzamide to improve its yield and purity. Future research could also focus on understanding the mechanism of action of 3-methyl-4-nitro-N-4-pyridinylbenzamide in more detail. Finally, future research could focus on developing new derivatives of 3-methyl-4-nitro-N-4-pyridinylbenzamide with improved pharmacological properties.
合成法
The synthesis of 3-methyl-4-nitro-N-4-pyridinylbenzamide involves the reaction of 4-nitro-N-4-pyridinylbenzamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction results in the formation of 3-methyl-4-nitro-N-4-pyridinylbenzamide as a yellow solid. The yield of 3-methyl-4-nitro-N-4-pyridinylbenzamide can be improved by optimizing reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
3-methyl-4-nitro-N-4-pyridinylbenzamide has been studied extensively in scientific research due to its potential therapeutic applications. 3-methyl-4-nitro-N-4-pyridinylbenzamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 3-methyl-4-nitro-N-4-pyridinylbenzamide has been studied as a potential treatment for various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
3-methyl-4-nitro-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-8-10(2-3-12(9)16(18)19)13(17)15-11-4-6-14-7-5-11/h2-8H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWDXUFLXGPQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666868 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methyl-4-nitro-N-pyridin-4-ylbenzamide | |
CAS RN |
313972-73-5 | |
| Record name | 3-Methyl-4-nitro-N-4-pyridinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313972-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(difluoromethoxy)benzyl]piperidin-2-one](/img/structure/B5691109.png)
![(3R*,4R*)-1-[4-(4-fluorophenyl)butanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5691112.png)

![1-(2,3-dimethylphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5691118.png)
![3-(4-ethylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5691125.png)
![2-ethyl-N-[2-(2-methylphenyl)-2-(4-methyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5691144.png)
![4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5691160.png)
![2-(pyridin-2-ylmethyl)-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691168.png)
![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5691172.png)
![methyl 4-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5691180.png)
![2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691181.png)
![1-cyclopentyl-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5691193.png)
![2-(ethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691210.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5691212.png)